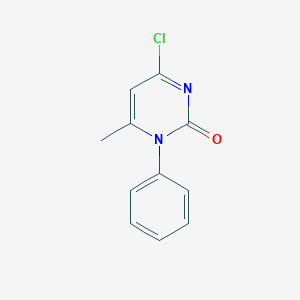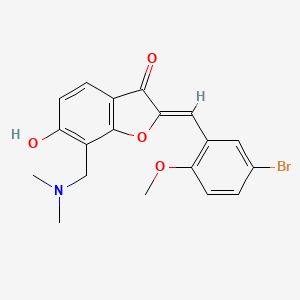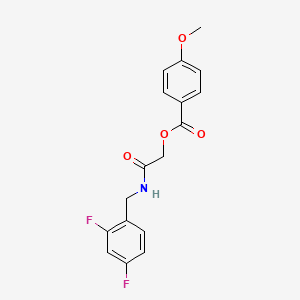![molecular formula C15H16N2O4 B2686569 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid CAS No. 2248285-80-3](/img/structure/B2686569.png)
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid, also known as MIQCA, is a chemical compound with potential applications in scientific research. It belongs to the family of isoquinoline-3-carboxylic acid derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mecanismo De Acción
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid is believed to exert its effects through the inhibition of enzyme activity. For example, it has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been reported to inhibit the activity of phosphodiesterases, which are involved in the degradation of cyclic nucleotides that play a role in several physiological processes.
Biochemical and Physiological Effects:
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has been reported to exhibit several biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been reported to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has several potential advantages for laboratory experiments, including its ability to inhibit enzyme activity and its reported anticancer and anti-inflammatory properties. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid. One area of interest is the development of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid and to identify its molecular targets.
Métodos De Síntesis
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 2-amino-3-cyano-4-arylisoquinolines with tert-butyl 2-bromoacetate in the presence of a base, followed by hydrolysis and decarboxylation. This method has been reported in several research articles and can yield 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid in good to excellent yields.
Aplicaciones Científicas De Investigación
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit inhibitory activity against various enzymes, including tyrosine kinases and phosphodiesterases, which are involved in several disease pathways. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been reported to have anti-inflammatory and anticancer properties, making it a promising candidate for further research.
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-10-7-5-4-6-9(10)8-16-12(11)13(18)19/h4-8H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYFZCHODFFCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl]amino}isoquinoline-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686487.png)
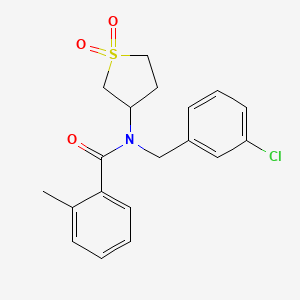
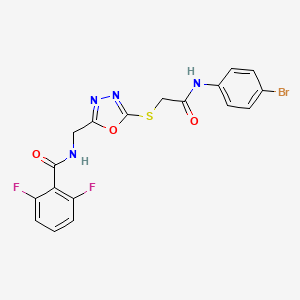
![N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2686491.png)
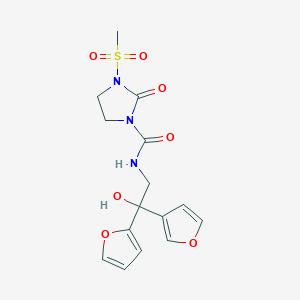
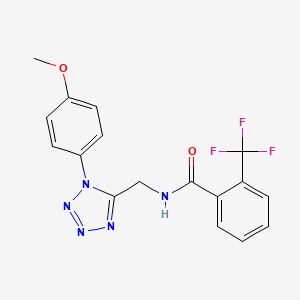
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2686494.png)
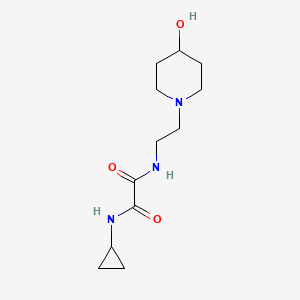
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2686497.png)
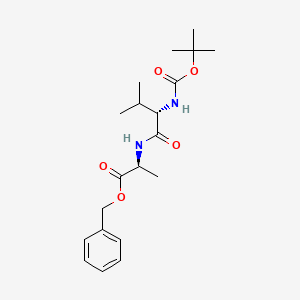
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone](/img/structure/B2686499.png)
